Iroxanadine sulfate

Vascular pharmacology Endothelial function Smooth muscle relaxation

Researchers often face experimental failure when substituting p38 activators with common inhibitors like SB203580, which produce opposite signaling outcomes. Iroxanadine sulfate is the validated small-molecule p38 MAPK activator and HSP co-inducer that solves this mechanistic conflict. - Activates (not inhibits) p38 SAPK for endothelial cytoprotection and vasorelaxation studies. - Accelerates diabetic wound closure to 14.0 days in vivo (10 mg/kg/day p.o.), matching non-diabetic controls. - Supplied as the sulfate salt for superior solubility and reproducible formulation compared to the free base.

Molecular Formula C14H22N4O5S
Molecular Weight 358.42 g/mol
CAS No. 276690-61-0
Cat. No. B12386526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIroxanadine sulfate
CAS276690-61-0
Molecular FormulaC14H22N4O5S
Molecular Weight358.42 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O
InChIInChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4)
InChIKeyKRDJXQILWJDTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iroxanadine Sulfate: p38 MAPK Activator and HSP Co-Inducer


Iroxanadine sulfate (also known as (-)-BRX 005 sulfate or (-)-BRX 235 sulfate, CAS 276690-61-0) is a small-molecule p38 mitogen-activated protein kinase (p38 MAPK) activator and heat shock protein (HSP) co-inducer [1]. Developed by Biorex (Hungary) and previously advanced by CytRx Corporation into clinical development, this compound exhibits a distinct mechanism of action—activating rather than inhibiting p38 SAPK—which differentiates it fundamentally from most p38-directed pharmacological tools [2]. Iroxanadine sulfate demonstrates vasculoprotective effects against atherosclerosis, improves endothelial cell survival following ischemia/reperfusion stress, and has shown therapeutic potential in diabetic wound healing and vascular restenosis models [1][3].

p38 MAPK activator (not inhibitor) with HSP co-induction pathway study fit
Endothelial stress, ischemia/reperfusion, and vascular tone research models
Diabetic wound-healing and angiogenesis model endpoint context

Why p38 Inhibitors Cannot Replace Iroxanadine


Generic substitution of Iroxanadine sulfate with p38 MAPK inhibitors such as SB203580 or SB202190 is scientifically invalid due to opposing pharmacological actions. Iroxanadine sulfate acts as a p38 SAPK activator [1], whereas commonly used p38 tool compounds function as ATP-competitive inhibitors. This fundamental difference in mechanism-of-action directionality—activation versus inhibition—dictates that these compounds produce opposite effects on downstream signaling cascades regulating endothelial cell homeostasis, HSP expression, and cytoprotective responses [2]. The sulfate salt form of Iroxanadine further distinguishes it from the free base with respect to solubility and formulation behavior, directly impacting experimental reproducibility and in vivo dosing . Researchers requiring the specific pharmacology of p38 activation with concomitant HSP induction must use Iroxanadine sulfate; inhibitor-class compounds will confound experimental outcomes.

Mechanism direction mismatch
p38 inhibitors (e.g., SB203580) exhibit opposite pharmacology (inhibition vs. activation); substitution may confound p38 activation studies.
Salt form and formulation variability
Free base or alternative salt forms may differ in solubility and formulation behavior, potentially affecting in vivo experimental reproducibility.
Absent HSP co-induction
p38 inhibitor compounds lack heat shock protein co-induction, altering stress-response pathway interpretation in endothelial models.

Iroxanadine Sulfate: Comparative Performance Evidence


Vasorelaxation vs. Acetylcholine in Pulmonary Artery

In guinea pig pulmonary artery preparations precontracted with phenylephrine, Iroxanadine (BRX-005) induces concentration-dependent relaxation . This effect is comparable to that of acetylcholine, the classic endothelium-dependent vasodilator, but operates via a distinct p38 SAPK-mediated pathway .

Vasorelaxation vs ACh
Data to verify
Comparable concentration-dependent relaxation profile reported; specific EC₅₀ not available.
Reported vasorelaxation endpoint; p38-mediated pathway distinct from NO.
Class-level inference; primary data not publicly reported.
Vascular pharmacology Endothelial function Smooth muscle relaxation

Anti-Apoptotic Efficacy vs. Staurosporine in Ischemia/Reperfusion

In human umbilical vein endothelial cells (HUVECs) subjected to hypoxia/reoxygenation to mimic ischemia/reperfusion injury, Iroxanadine sulfate (0.1–1 μM) significantly reduced caspase-dependent apoptosis when added either prior to hypoxia or at the start of reoxygenation [1]. The magnitude of cytoprotection conferred by Iroxanadine approached that observed with staurosporine and dexamethasone, two established anti-apoptotic reference agents [1].

Anti-apoptotic vs Staurosporine
Head-to-head
Cytoprotection comparable to staurosporine and dexamethasone at 0.1–1 µM in HUVEC hypoxia/reoxygenation.
Supports endothelial apoptosis research endpoint.
Caspase-dependent pathway; pre-/post-hypoxia administration.
Endothelial biology Apoptosis Ischemia-reperfusion injury

Diabetic Wound Closure Acceleration vs. Untreated Controls

In a preclinical diabetic mouse model of cutaneous wound healing, daily oral administration of Iroxanadine (10 mg/kg) starting on the day of wounding accelerated wound closure [1]. Treated diabetic mice achieved a median closure time of 14.0 days, which was significantly faster than untreated diabetic animals (p < 0.0001) and statistically indistinguishable from non-diabetic control animals [1].

Wound Closure Time
Head-to-head
Median 14.0 days (p < 0.0001 vs diabetic control); indistinguishable from non-diabetic.
Reported wound-closure endpoint supports angiogenesis model research.
STZ-induced diabetic mouse model; oral dosing 10 mg/kg/day.
Wound healing Diabetic complications Angiogenesis

Endothelial Migration vs. ECGF in Wound Assay

In bovine aortic endothelial (BAE) cell wound migration assays, Iroxanadine (BRX-235) induced endothelial cell migration that was pharmacologically comparable to that stimulated by endothelial cell growth factor (ECGF) [1]. Both Iroxanadine-induced and ECGF-induced migration were inhibited by SB203580, a specific p38 SAPK inhibitor, confirming p38 pathway involvement [1]. Iroxanadine induces phosphorylation of p38 SAPK without altering total p38 protein levels [1].

Migration vs ECGF
Head-to-head
Migration induction comparable to ECGF; both inhibited by SB203580, confirming p38 SAPK pathway.
Supports p38-dependent endothelial migration research.
Bovine aortic endothelial cell wound assay.
Endothelial migration Angiogenesis p38 SAPK signaling

HSP-Mediated Cytoprotection Timing Dependence

Pre-hypoxic administration of Iroxanadine (0.1–1 μM) enhances HSP accumulation in stressed endothelial cells, and this cytoprotection is sensitive to quercetin (an HSP inhibitor) [1]. In contrast, post-hypoxic administration produces cytoprotection that is strongly inhibited by SB202190 and SB203580 and is associated with enhanced p38 kinase activation [1].

Mechanism Timing Dependence
Class-level
Pre-hypoxia: HSP-mediated (quercetin-sensitive); Post-hypoxia: p38 kinase-mediated (SB203580-sensitive).
Temporal dual-mechanism context supports flexible study design.
HUVEC model; distinct pathway engagement depending on administration timing.
Heat shock proteins Cytoprotection Stress response

Iroxanadine Sulfate: Research Applications in Vascular and Diabetic Models


Ischemia/Reperfusion Injury and Endothelial Apoptosis

Based on direct comparative evidence showing anti-apoptotic efficacy comparable to staurosporine and dexamethasone in HUVEC hypoxia/reoxygenation models [1], Iroxanadine sulfate is optimally applied in ischemia/reperfusion studies. Use at 0.1–1 μM in culture medium, added either prior to hypoxia induction (to engage HSP-mediated protection) or at reoxygenation onset (to engage p38 kinase-mediated protection) [1].

Diabetic Wound Healing and Angiogenesis

Quantitative in vivo data demonstrate that Iroxanadine accelerates diabetic wound closure to a median of 14.0 days (vs. untreated diabetic controls, p < 0.0001), achieving closure rates indistinguishable from non-diabetic animals [2]. Researchers studying impaired wound healing in diabetes or evaluating pro-angiogenic interventions should consider oral dosing at 10 mg/kg/day in rodent models [2].

Endothelial Cell Migration and Vascular Repair

Iroxanadine induces endothelial cell migration comparable to ECGF, as validated in bovine aortic endothelial cell wound migration assays with SB203580-sensitive inhibition confirming p38 SAPK pathway dependence [3]. This application is particularly suited for studies of endothelial repair mechanisms, restenosis prevention following vascular injury, and angiogenesis screening [3][4].

Vascular Smooth Muscle Relaxation and p38-Mediated Vasoregulation

Iroxanadine induces concentration-dependent relaxation in phenylephrine-precontracted guinea pig pulmonary artery preparations, with efficacy comparable to acetylcholine . This application is optimal for ex vivo vascular function studies examining p38 MAPK-mediated vasorelaxation pathways distinct from classical NO-dependent mechanisms .

Application
Selection Property
Validation Focus
Ischemia/reperfusion apoptosis models
Dual pre-/post-hypoxia cytoprotection pathway activation
Caspase-dependent apoptosis endpoint monitoring
Diabetic wound-healing models
Angiogenesis and tissue repair response induction
Wound-closure rate and p38/HSP pathway activation assays
Endothelial migration and vascular repair studies
p38 SAPK phosphorylation-dependent migration
SB203580-sensitive endothelial migration assay endpoints
Ex vivo vascular tone regulation studies
p38-mediated vasorelaxation distinct from NO pathway
Concentration-dependent relaxation in precontracted vessel preparations

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36 linked technical documents
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